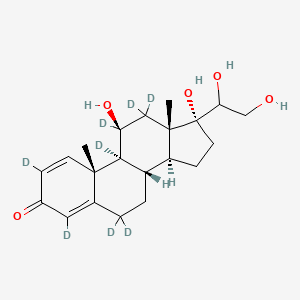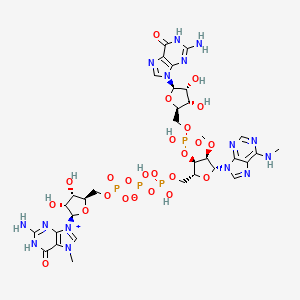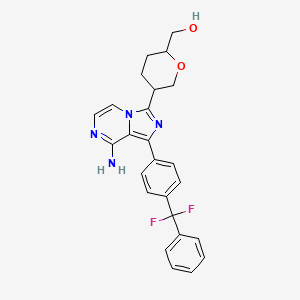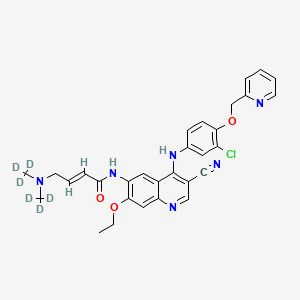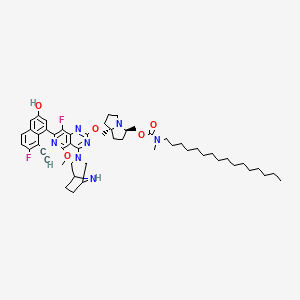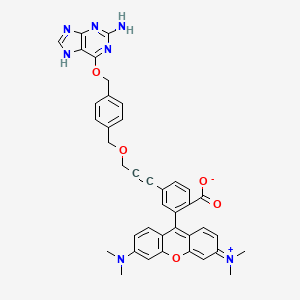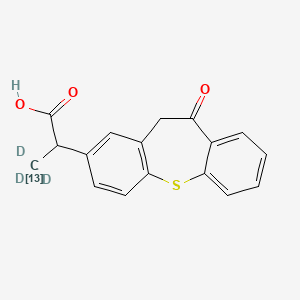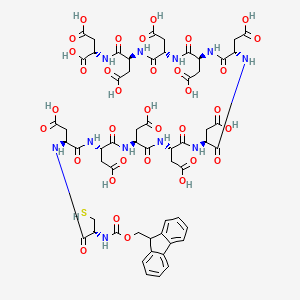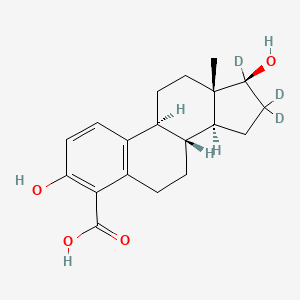
4-Carboxyl-17beta-Estradiol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxyl-17 is a compound that belongs to the class of carboxylic acids, which are organic acids containing a carboxyl functional group. Carboxylic acids are widely found in nature and are also synthetically manufactured. The carboxyl group in 4-Carboxyl-17 consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, giving it the general formula R-COOH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Carboxyl-17 can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to produce carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents (RMgX) react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of 4-Carboxyl-17 often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxyl-17 undergoes various chemical reactions, including:
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions
Major Products
Primary Alcohols: Formed by reduction
Esters: Formed by esterification with alcohols
Amides: Formed by reaction with amines
Wissenschaftliche Forschungsanwendungen
4-Carboxyl-17 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Carboxyl-17 involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites .
Vergleich Mit ähnlichen Verbindungen
4-Carboxyl-17 can be compared with other carboxylic acids such as:
Acetic Acid (CH₃COOH): A simple carboxylic acid used in vinegar.
Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid used as a food preservative.
Citric Acid (C₆H₈O₇): A tricarboxylic acid found in citrus fruits and used in the food and beverage industry.
Uniqueness: : 4-Carboxyl-17’s unique structure and functional groups make it suitable for specific applications in organic synthesis and industrial processes, distinguishing it from other carboxylic acids .
Eigenschaften
Molekularformel |
C19H24O4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
InChI-Schlüssel |
YQTASQANBQGSOV-NMFIOFMGSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


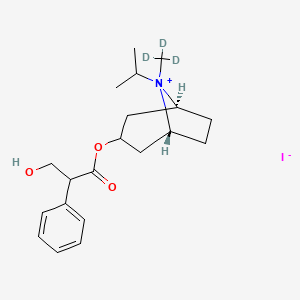

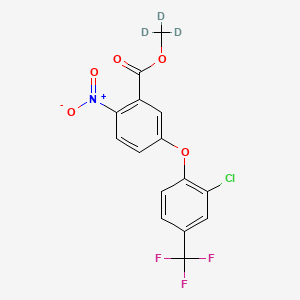
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
